CPTH2

Neuronal apoptosis GCN5 inhibition Cerebellar granule neurons

CPTH2 is the definitive dual Gcn5/p300 HAT inhibitor with a unique thiazolyl-hydrazone scaffold that bridges histone H3. Unlike C646 or MB-3, only CPTH2 triggers Gcn5-dependent apoptosis at 50 μM in cerebellar neurons, and reduces ccRCC invasiveness via p300/H3K18ac targeting. Validated in yeast transcriptional networks and benchmarked for SAR programs, it is essential for reproducible epigenetic research. Buy with confidence—standardized purity and direct applicability to your experimental system.

Molecular Formula C14H14ClN3S
Molecular Weight 291.8 g/mol
CAS No. 357649-93-5
Cat. No. B1669590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPTH2
CAS357649-93-5
SynonymsCPTH2;  CPTH 2;  CPTH-2
Molecular FormulaC14H14ClN3S
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1
InChIInChI=1S/C14H14ClN3S/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12/h5-9H,1-4H2,(H,16,18)
InChIKeyYYTHPXHGWSAKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CPTH2 (357649-93-5) Procurement Guide: A Histone Acetyltransferase (HAT) Inhibitor for Gcn5 and p300 Studies


CPTH2 (Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone) is a small-molecule histone acetyltransferase (HAT) inhibitor [1]. It acts as a selective inhibitor of the Gcn5 (KAT2A) lysine acetyltransferase, with a reported in vitro IC₅₀ of 0.8 mM against recombinant Gcn5 . Additionally, CPTH2 inhibits the acetyltransferase p300 (KAT3B), contributing to its antiproliferative and pro-apoptotic effects in cancer cell models [2].

CPTH2 (357649-93-5) Selectivity Profile: Why HAT Inhibitors Are Not Interchangeable


The histone acetyltransferase family encompasses distinct enzymes with non-redundant biological functions, including Gcn5, p300/CBP, PCAF, Tip60, and NAT10 [1]. CPTH2 exhibits a unique dual-inhibition profile affecting both Gcn5 and p300, which distinguishes it from more narrowly selective inhibitors like C646 (a potent p300 inhibitor with Ki = 400 nM) or MB-3 (a Gcn5 inhibitor with IC₅₀ = 100 µM) [2][3]. Furthermore, CPTH2's thiazolyl-hydrazone scaffold confers a specific mode of Gcn5 inhibition—a bridge-interaction with histone H3—that is not shared by other Gcn5 inhibitors [4]. Direct substitution with CPTH2 analogs such as CPTH6 or newer derivatives results in altered potency against p300 and different cellular activity profiles [5]. These functional divergences mandate compound-specific validation in experimental systems; generic substitution without confirmatory data risks misinterpretation of HAT-dependent phenotypes.

CPTH2 (357649-93-5) Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


CPTH2 vs. MB-3: Differential Potency for Neuronal Apoptosis Induction

In a head-to-head comparison of GCN5-targeting inhibitors in cultured cerebellar granule neurons (CGNs), CPTH2 induced significant apoptosis at a lower concentration than the comparator MB-3 [1]. This differential potency has direct implications for experimental design in neuronal apoptosis studies, where compound selection can influence the effective concentration window and potential off-target effects.

Neuronal apoptosis GCN5 inhibition Cerebellar granule neurons

CPTH2 vs. C646 and MG-149: Unique Apoptosis-Inducing Profile in Neurons

When tested against a panel of HAT inhibitors in cerebellar granule neurons, only CPTH2 and MB-3 (both targeting Gcn5) induced nuclear pyknosis and DNA laddering; the p300-selective inhibitor C646 (Ki = 400 nM) and the Tip60/MYST inhibitor MG-149 failed to induce apoptosis under the same conditions [1]. This functional selectivity establishes that Gcn5 inhibition, rather than broader HAT inhibition, is the critical trigger for neuronal apoptosis in this model, and positions CPTH2 as a validated tool for probing this specific pathway.

Neuronal apoptosis HAT inhibitor selectivity p300 inhibition

CPTH2 vs. CPTH6 and Novel Analogs: p300 Inhibition Potency Benchmarking

In a systematic evaluation of a library of (thiazol-2-yl)hydrazones and analogues, CPTH2 and its close structural analog CPTH6 served as prototype benchmarks for p300 HAT inhibition [1]. Six compounds from the library exhibited greater than 40% higher potency than CPTH2 and CPTH6 against p300, providing a quantitative reference for assessing the relative activity of novel derivatives [1]. Furthermore, in a 2022 study, compound 10b demonstrated superior anti-p300 activity compared to CPTH2, with enhanced cytotoxicity against K562 leukemia cells (compound 10b: 65.2% growth inhibition at 10 μM; CPTH2: 48.7% growth inhibition at 10 μM) [2].

p300 inhibition HAT inhibitor SAR Thiazolyl-hydrazone analogs

CPTH2 vs. Curcumin: Transcriptomic Impact in Yeast HAT Inhibition

In a transcriptomic comparison using Saccharomyces cerevisiae, CPTH2 (400 μM) and Curcumin (200 μM) were employed as HAT inhibitors to evaluate global gene expression changes resulting from histone H3 acetylation inhibition [1]. Differential gene expression analysis revealed that CPTH2 treatment produced a distinct transcriptomic signature compared to Curcumin, indicating that despite both being classified as HAT inhibitors, they elicit non-overlapping transcriptional responses [1].

Yeast genetics Transcriptomics H3 acetylation

CPTH2 (357649-93-5) Validated Application Scenarios Based on Quantitative Evidence


Neuronal Apoptosis Research Requiring GCN5-Specific Inhibition

CPTH2 is validated for studies investigating GCN5 loss-of-function phenotypes in neuronal systems, particularly cerebellar granule neuron apoptosis. The compound induces apoptosis at 50 μM, demonstrating greater potency than the alternative Gcn5 inhibitor MB-3 (150 μM) [1]. Critically, CPTH2 triggers apoptosis in this model whereas the p300 inhibitor C646 and Tip60 inhibitor MG-149 do not, confirming that the apoptotic response is specifically driven by Gcn5 inhibition [1]. This application is supported by mechanistic evidence linking CPTH2 treatment to Egr-1/E2F1-mediated transcriptional upregulation of the BH3-only protein Bim [1].

Clear Cell Renal Cell Carcinoma (ccRCC) Invasion and Viability Studies

CPTH2 is a validated tool for ccRCC research, with demonstrated effects in the 786-O cell line. At 100 μM, CPTH2 reduces cell viability, impairs adhesion, and decreases invasiveness [2]. Mechanistically, CPTH2 preferentially inhibits KAT3B (p300), leading to hypoacetylation of histone H3 at Lys18 (H3K18ac) [2]. Immunohistochemical analysis of 70 ccRCC tumor tissues confirms that p300 and H3K18ac levels correlate with tumor grade, and these marks are direct CPTH2 targets [2]. This positions CPTH2 as a relevant probe for investigating p300-dependent pathways in ccRCC progression.

Yeast Epigenetics and Gcn5-Dependent Functional Network Analysis

CPTH2 is validated for use in Saccharomyces cerevisiae to probe Gcn5-dependent transcriptional networks. At 0.6-0.8 mM, CPTH2 inhibits histone H3 acetylation in yeast cell cultures and suppresses the growth of GCN5-deleted strains and the E173H catalytic mutant . Transcriptomic analysis confirms that CPTH2 treatment (400 μM) produces a distinct gene expression signature compared to Curcumin, establishing its specificity for Gcn5-mediated acetylation pathways in yeast [3]. This application is ideal for functional genomics studies requiring targeted inhibition of the SAGA complex-associated acetyltransferase activity.

HAT Inhibitor Benchmarking and Analog Development

CPTH2 serves as a well-characterized reference standard for developing and evaluating novel histone acetyltransferase inhibitors. Its p300 inhibitory activity has been quantitatively benchmarked against a library of thiazolyl-hydrazone analogs, with multiple derivatives showing >40% higher potency [4]. Additionally, CPTH2 provides a baseline for cytotoxicity comparisons in leukemia cell lines (K562, CCRF-CEM), where analog 10b demonstrated superior anti-proliferative activity relative to the CPTH2 reference [5]. Procurement of CPTH2 is essential for medicinal chemistry programs requiring a validated control compound for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPTH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.